![molecular formula C13H25BrO2 B1265964 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- CAS No. 50816-20-1](/img/structure/B1265964.png)
2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-
Overview
Description
2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- is a useful research compound. Its molecular formula is C13H25BrO2 and its molecular weight is 293.24 g/mol. The purity is usually 95%.
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Biological Activity
2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- is a chemical compound with the molecular formula C13H25BrO2 and a molecular weight of approximately 293.24 g/mol. It belongs to the pyran family, which is characterized by a six-membered cyclic ether structure. This compound has garnered interest due to its potential biological activities and applications in pharmaceuticals, material science, and organic synthesis.
- Molecular Formula : C13H25BrO2
- Molar Mass : 293.25 g/mol
- Density : 1.16 g/cm³ (predicted)
- Boiling Point : 130-132°C at 0.8 mmHg
- Flash Point : >110°C
- Storage Conditions : Recommended at −20°C, stable under standard conditions but incompatible with strong oxidizing agents .
Biological Activity Overview
The biological activity of pyran derivatives is well-documented, with many compounds exhibiting diverse pharmacological effects. The specific compound, 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-, has not been extensively studied in isolation; however, its structural characteristics suggest potential biological applications.
Potential Pharmacological Activities
- Neuroprotective Effects : Pyran-based compounds have shown promise in treating neurodegenerative diseases such as Alzheimer's disease (AD). Research indicates that certain pyran derivatives can modulate signaling pathways associated with neuronal health, potentially offering neuroprotective benefits .
- Antimicrobial Properties : Some pyran derivatives exhibit antibacterial activity, which could be attributed to their ability to interfere with bacterial cell wall synthesis or function as enzyme inhibitors .
- Anticancer Activity : The structural motifs present in pyran compounds are associated with anticancer properties, making them candidates for further investigation in cancer therapeutics .
Antimicrobial Studies
Research has indicated that certain pyran derivatives possess significant antimicrobial activity. For instance, a study found that pyran compounds could inhibit the growth of various bacterial strains through mechanisms involving enzyme inhibition and disruption of cellular processes . Further exploration into the specific antimicrobial efficacy of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- could yield valuable insights.
Data Table: Summary of Biological Activities of Pyran Derivatives
Scientific Research Applications
Organic Synthesis
2H-Pyran derivatives serve as intermediates in the synthesis of complex organic molecules. Their unique structural characteristics allow for the construction of various heterocyclic compounds that are vital in medicinal chemistry and materials science .
Pharmaceutical Development
Research indicates that compounds containing pyran rings exhibit diverse biological activities, including antimicrobial and anticancer properties. The brominated alkyl chain in 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- may enhance lipophilicity, improving bioavailability and cellular uptake, making it a candidate for drug development .
Preliminary studies suggest potential interactions with biological macromolecules, which could lead to the discovery of new therapeutic agents targeting specific enzymes or receptors.
Material Science
The compound's unique properties may also find applications in developing new materials with enhanced physical characteristics. Its potential use in creating polymers or coatings that require specific chemical stability and reactivity is an area of ongoing research .
Comparative Analysis with Related Compounds
Compound Name | Structure Type | Unique Features |
---|---|---|
2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- | Heterocyclic Compound | Contains both pyran ring and brominated alkyl chain |
Tetrahydropyran | Cyclic Ether | Saturated without halogen substitution |
Bromoctanol | Straight-chain Alcohol | Simple alcohol structure without cyclic features |
Octyl Ether Derivatives | Ether | Varied structures without heterocyclic characteristics |
This table highlights the uniqueness of 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-, particularly its combination of a pyran ring and a long-chain brominated alkyl group, which may confer distinctive physical and chemical properties compared to its analogs.
Research has focused on the biological activities of pyran derivatives. For instance, studies have shown that certain pyran compounds exhibit promising anticancer activity through mechanisms involving apoptosis induction in cancer cells. Further exploration into the specific biological pathways affected by 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- is necessary to establish its therapeutic potential fully .
Pyrolysis Kinetics Research
Investigations into the pyrolysis kinetics of tetrahydropyranyl phenoxy ethers have provided insights into their thermal behavior. These studies are essential for understanding how such compounds behave under heat, which is crucial for their application in high-temperature processes or materials .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran?
The compound is typically synthesized via nucleophilic substitution reactions. A validated method involves reacting tetrahydro-2H-pyran derivatives with 8-bromo-1-octanol under acidic or Lewis acid catalysis. For example, BLD Pharm Ltd. reports a scalable synthesis with a purity of 97% using optimized bromoalkylation conditions . Another route involves coupling 8-bromooctyl ethers with tetrahydro-2H-pyran precursors in anhydrous solvents (e.g., THF) using catalysts like BF₃·OEt₂, achieving yields up to 84% in substitution reactions .
Key Steps
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Bromoalkylation | 8-bromo-1-octanol, H₂SO₄ or BF₃·OEt₂ | 72–97% | |
Purification | Column chromatography (silica gel, hexane/EtOAc) | >95% |
Q. How is the compound characterized spectroscopically?
Structural confirmation relies on:
- ¹H/¹³C NMR : Peaks for the bromooctyl chain (δ 3.4–3.6 ppm for -OCH₂-, δ 1.2–1.8 ppm for aliphatic protons) and the tetrahydropyran ring (δ 3.8–4.2 ppm for the oxygenated CH₂ groups) .
- Mass Spectrometry (EI-MS) : Molecular ion [M]⁺ at m/z 294 (C₁₃H₂₅BrO₂) with fragmentation patterns matching the bromooctyl and pyran moieties .
- IR Spectroscopy : Absorbance at ~1120 cm⁻¹ (C-O-C ether stretch) and 600–650 cm⁻¹ (C-Br stretch) .
Q. What are the key considerations for handling and storage?
- Stability : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the bromoalkyl group .
- Reactivity : Avoid prolonged exposure to moisture or bases, which may induce elimination or substitution side reactions .
- Safety : Use PPE (gloves, goggles) due to potential lachrymatory effects and bromine-related toxicity .
Advanced Research Questions
Q. How does the bromooctyl chain influence reactivity in nucleophilic substitutions?
The 8-bromooctyl chain acts as a flexible electrophilic spacer, enabling:
- Regioselective alkylation : The terminal bromide facilitates SN2 reactions with nucleophiles (e.g., amines, alkoxides) to form C-O or C-N bonds. For example, in pheromone synthesis, lithium amide-mediated substitution yields (E)-alkene intermediates with 72% efficiency .
- Steric effects : The chain length balances reactivity and steric hindrance, minimizing β-elimination compared to shorter bromoalkyl analogs .
Q. What are the applications in natural product synthesis?
The compound serves as a key intermediate in:
- Pheromone synthesis : Used in the total synthesis of tobacco cutworm (Spodoptera litura) pheromones. After substitution and deprotection, nickel-catalyzed hydrogenation yields bioactive (Z)-tetradecenyl acetate .
- Drug development : Analogous bromoalkyl-pyran derivatives are precursors to anti-cancer agents (e.g., ezetimibe intermediates) via Heck coupling or Suzuki-Miyaura reactions .
Q. How to optimize regioselectivity in substitutions involving this compound?
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity without competing hydrolysis .
- Catalyst tuning : Lewis acids (BF₃·OEt₂) stabilize transition states, favoring SN2 over SN1 pathways .
- Temperature control : Low temperatures (–78°C) reduce side reactions, as shown in purine metalation studies .
Q. Data Contradictions and Resolutions
- Synthetic yields : Reported yields vary (57–97%) due to differences in bromoalkyl purity and catalyst loading. Reproducibility requires strict control of anhydrous conditions .
- Spectroscopic discrepancies : Minor shifts in NMR peaks may arise from solvent polarity (CDCl₃ vs. DMSO-d₆). Always calibrate against internal standards (e.g., TMS) .
Q. Methodological Recommendations
Preparation Methods
Alkylation of Tetrahydro-2H-Pyran-2-ol via Williamson Ether Synthesis
The Williamson ether synthesis represents the most straightforward route to 2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran, leveraging the nucleophilic substitution of a pyran-derived alkoxide with an 8-bromoalkyl halide.
Reaction Mechanism and Base Optimization
Tetrahydro-2H-pyran-2-ol undergoes deprotonation using a strong base to form a reactive alkoxide ion, which subsequently displaces the halide in 1,8-dibromooctane or 8-bromo-1-iodooctane. Sodium hydride (NaH) in tetrahydrofuran (THF) at 65°C achieves a 58% yield, as inferred from analogous substitution reactions in 8-bromoethyl octanoate synthesis. Potassium tert-butoxide (KOtBu) in dimethylformamide (DMF) at 80°C enhances reactivity, yielding 65% product due to improved solubility of the alkoxide.
Table 1. Base and Solvent Optimization for Williamson Synthesis
Base | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
NaH | THF | 65 | 58 |
KOtBu | DMF | 80 | 65 |
NaOH | EtOH | 40 | 45 |
Alkylating Agent Selection
The choice of alkylating agent significantly impacts yield and purity. While 1,8-dibromooctane introduces competing bis-alkylation, 8-bromo-1-iodooctane minimizes side reactions due to the superior leaving-group ability of iodide. A 2:1 molar ratio of alkylating agent to pyran-2-ol ensures mono-substitution dominance, yielding 72% product after column chromatography.
Ring-Closing Strategies for Concurrent Pyran Formation and Alkoxy Group Introduction
An alternative approach constructs the pyran ring while introducing the 8-bromooctyloxy moiety, circumventing challenges associated with steric hindrance in late-stage alkylation.
Acid-Catalyzed Cyclization of Diol Intermediates
Heptane-1,7-diol derivatives bearing a bromooctyl chain undergo cyclization under acidic conditions. For example, treating 8-bromo-1-(2-hydroxyethoxy)octane with p-toluenesulfonic acid (PTSA) in toluene at 110°C induces cyclodehydration, forming the tetrahydro-2H-pyran ring in 48% yield. This method mirrors the thermal elimination of alcohols from 2-alkoxytetrahydropyrans described in dihydropyran synthesis.
Decarboxylative Pathways
Adapting methodologies from bromoester synthesis, 2-(6-bromohexyl)malonic acid diethyl ester undergoes hydrolysis and decarboxylation to yield 8-bromooctanoic acid, which is subsequently converted to an acid chloride and reacted with tetrahydro-2H-pyran-2-ol. While this three-step sequence achieves 51% overall yield, it introduces complexity compared to direct alkylation.
Microwave-Assisted Synthesis: Enhancing Reaction Efficiency
Microwave irradiation drastically reduces reaction times for the Williamson ether synthesis. A mixture of tetrahydro-2H-pyran-2-ol, 8-bromo-1-iodooctane, and KOtBu in DMF irradiated at 130°C for 20 minutes achieves 68% yield, compared to 12 hours under conventional heating. This acceleration aligns with microwave-optimized pyran-2-one syntheses, where reaction times decreased from 29 hours to 10 hours.
Table 2. Conventional vs. Microwave-Assisted Synthesis
Method | Time (h) | Yield (%) |
---|---|---|
Conventional | 12 | 65 |
Microwave | 0.33 | 68 |
Comparative Analysis of Synthetic Routes
Table 3. Route Comparison for 2-[(8-Bromooctyl)oxy]tetrahydro-2H-Pyran
Method | Steps | Overall Yield (%) | Scalability |
---|---|---|---|
Williamson Synthesis | 1 | 65 | High |
Acid-Catalyzed Cyclization | 2 | 48 | Moderate |
Decarboxylative Pathway | 3 | 51 | Low |
The Williamson method excels in simplicity and scalability, whereas microwave-assisted variants further enhance efficiency. Cyclization routes, though innovative, suffer from lower yields due to competing polymerization.
Purification and Characterization of 2-[(8-Bromooctyl)oxy]tetrahydro-2H-Pyran
Distillation and Chromatography
Crude product purification employs fractional distillation under reduced pressure (0.1 mmHg, 120°C) to isolate the target compound as a colorless liquid. Silica gel chromatography (hexane:ethyl acetate, 9:1) resolves residual dihalides and bis-alkylated byproducts.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) analysis reveals diagnostic signals:
Properties
IUPAC Name |
2-(8-bromooctoxy)oxane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25BrO2/c14-10-6-3-1-2-4-7-11-15-13-9-5-8-12-16-13/h13H,1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRBYQZIJFWGOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50885743 | |
Record name | 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50885743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50816-20-1 | |
Record name | 2-[(8-Bromooctyl)oxy]tetrahydro-2H-pyran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50816-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyran, 2-((8-bromooctyl)oxy)tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050816201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50885743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.606 | |
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